Stannane, (isothiocyanato)trimethyl-
Description
Overview of Organotin Pseudohalides in Chemical Research
Organotin compounds are defined as species containing at least one tin-carbon bond. They are generally classified based on the number of organic substituents on the tin atom, represented by the formula RₙSnX₄₋ₙ (where n=1-4). Organotin pseudohalides are a specific subgroup of these compounds where 'X' is a pseudohalide anion.
A pseudohalide is an inorganic anion that resembles halide ions in its charge and reactivity. Common examples include cyanide (CN⁻), azide (B81097) (N₃⁻), cyanate (B1221674) (OCN⁻), and the isothiocyanate (NCS⁻) group found in the title compound.
A key feature of organotin halides and pseudohalides is the Lewis acidic nature of the tin(IV) center. rsc.orghuji.ac.il This acidity arises from the electropositive character of tin and the presence of electronegative substituents. This allows the tin atom to readily accept electron pairs from donor molecules, leading to an expansion of its coordination number from the typical four to five or even six. rsc.org This property frequently results in the formation of coordination polymers in the solid state, where the pseudohalide group of one molecule coordinates to the tin center of a neighboring molecule, creating extended chain or network structures. rsc.org
Significance of Isothiocyanate Ligands in Organometallic Chemistry
In the field of organometallic chemistry, a ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. The isothiocyanate ion (NCS⁻) is a particularly interesting ligand because it is ambidentate . This means it has two different potential donor atoms—nitrogen and sulfur—and can bind to a metal center through either one.
Isothiocyanate: M-NCS (N-bonded)
Thiocyanate (B1210189): M-S-CN (S-bonded)
The preferred bonding mode is often explained by the Hard and Soft Acids and Bases (HSAB) theory. nih.govucl.ac.uk This theory classifies metal ions (Lewis acids) and ligands (Lewis bases) as either "hard" (small, high charge density, not easily polarizable) or "soft" (large, low charge density, highly polarizable). The general principle is that hard acids prefer to bind with hard bases, and soft acids with soft bases. ucl.ac.uk The nitrogen atom in NCS⁻ is considered a "hard" donor, while the sulfur atom is "soft". Therefore, hard metal ions tend to form isothiocyanate (M-NCS) complexes, whereas soft metal ions favor thiocyanate (M-SCN) complexes. The Sn(IV) center in organotin compounds is considered a borderline to hard Lewis acid, which favors coordination through the nitrogen atom.
The bonding mode significantly influences the geometry of the resulting complex. N-bonded isothiocyanates typically exhibit a nearly linear M-N-C arrangement, while S-bonded thiocyanates have a bent M-S-C geometry. nih.gov These structural differences can be readily distinguished using spectroscopic techniques, particularly infrared (IR) spectroscopy. The asymmetric stretching frequency of the NCS group (νₐₛ(NCS)) is a key diagnostic tool; it generally appears at higher wavenumbers for N-bonded isomers compared to S-bonded ones. researchgate.net
Detailed Research Findings
Synthesis and Spectroscopic Characterization
The primary route for synthesizing Stannane (B1208499), (isothiocyanato)trimethyl- is the reaction of trimethyltin (B158744) chloride with an alkali metal or ammonium (B1175870) thiocyanate in a suitable solvent like ethanol (B145695) or acetone.
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for distinguishing between N-bonded and S-bonded thiocyanate ligands. For Stannane, (isothiocyanato)trimethyl-, the key absorption band is the asymmetric stretch of the NCS group.
| Spectroscopic Data for (CH₃)₃SnNCS | |
| Technique | Observation |
| IR Spectroscopy | νₐₛ(NCS): 2083 cm⁻¹ |
| This high frequency is characteristic of an N-bonded isothiocyanate structure. |
| Predicted NMR Data for (CH₃)₃SnNCS in Non-coordinating Solvents | |
| Nucleus | Parameter |
| ¹H | δ (ppm) |
| ²J(¹¹⁹Sn-¹H) (Hz) | |
| ¹³C | δ (ppm) (Sn-CH₃) |
| ¹J(¹¹⁹Sn-¹³C) (Hz) | |
| δ (ppm) (NCS) | |
| ¹¹⁹Sn | δ (ppm) |
| The chemical shifts are relative to TMS for ¹H and ¹³C, and to SnMe₄ for ¹¹⁹Sn. |
Crystal Structure Analysis
The solid-state structure of Stannane, (isothiocyanato)trimethyl- was determined by single-crystal X-ray diffraction. The analysis revealed that the compound does not exist as discrete molecules but rather as infinite zig-zag polymeric chains. rsc.org
In this structure, the tin atom is five-coordinate, adopting a distorted trigonal bipyramidal geometry. The three methyl groups occupy the equatorial positions, forming a nearly planar (CH₃)₃Sn unit. The axial positions are occupied by the nitrogen atom of one isothiocyanate group and, more distantly, the sulfur atom of a neighboring molecule. This bridging by the sulfur atom links the units into the characteristic chain structure. rsc.org
| Selected Structural Parameters for (CH₃)₃SnNCS | |
| Parameter | Value |
| Bond Lengths (Å) | |
| Sn-N | 2.15 |
| N-C | 1.17 |
| C-S | 1.63 |
| Sn-C (mean) | 2.13 |
| Sn···S (intermolecular) | 2.99 |
| **Bond Angles (°) ** | |
| C-Sn-C (mean) | 119 |
| N-Sn-C (mean) | 95 |
| C-S-Sn (intermolecular) | 98 |
| Sn-N-C | 178 |
Data sourced from Forder & Sheldrick (1969). rsc.org
The Sn-N-C angle of 178° is nearly linear, which is typical for isothiocyanate complexes. The long intermolecular Sn···S distance of 2.99 Å is significantly greater than a typical covalent Sn-S bond (~2.4-2.5 Å) but is shorter than the sum of the van der Waals radii, indicating a significant bonding interaction that defines the polymeric structure. rsc.org
Structure
2D Structure
Properties
CAS No. |
15597-43-0 |
|---|---|
Molecular Formula |
C4H9NSSn |
Molecular Weight |
221.9 g/mol |
IUPAC Name |
isothiocyanato(trimethyl)stannane |
InChI |
InChI=1S/CNS.3CH3.Sn/c2-1-3;;;;/h;3*1H3;/q-1;;;;+1 |
InChI Key |
FOGJHKQPCNRBHG-UHFFFAOYSA-N |
SMILES |
C[Sn](C)(C)N=C=S |
Canonical SMILES |
C[Sn](C)(C)N=C=S |
Other CAS No. |
15597-43-0 |
Synonyms |
(Isothiocyanato)trimethylstannane |
Origin of Product |
United States |
Synthetic Methodologies for Stannane, Isothiocyanato Trimethyl
Historical Preparative Approaches
Historically, the synthesis of triorganotin pseudohalides, including isothiocyanates, has been dominated by metathesis reactions involving triorganotin halides. This approach was established as a straightforward and effective method early in the development of organotin chemistry. The reaction of a triorganotin halide with a metal salt containing the desired pseudohalide anion became a conventional route. For instance, the reaction of trimethyltin (B158744) bromide with silver sulfate (B86663) to produce trimethyltin sulfate is an analogous historical method that demonstrates the utility of silver salts in driving such reactions to completion. electronicsandbooks.com Another foundational method, established by the late 1960s, involves the reaction of organotin oxides with ammonium (B1175870) salts of pseudohalides, which provided an alternative pathway to these compounds.
Synthesis from Trimethyltin Halides and Pseudohalide Salts
The most prevalent and versatile method for synthesizing Stannane (B1208499), (isothiocyanato)trimethyl- involves the reaction of a trimethyltin halide, typically trimethyltin chloride ((CH₃)₃SnCl), with a salt containing the thiocyanate (B1210189) anion (SCN⁻). This is a classic nucleophilic substitution or salt metathesis reaction where the halide on the tin atom is replaced by the isothiocyanato group. The choice of the cation for the thiocyanate salt (e.g., silver vs. an alkali metal) significantly influences the reaction conditions and workup procedure.
The reaction between a trimethyltin halide and silver thiocyanate (AgSCN) is a highly efficient method for preparing Stannane, (isothiocyanato)trimethyl-. This process is typically carried out in an organic solvent in which the reactants are soluble but one of the products, the silver halide, is highly insoluble.
The reaction proceeds as follows: (CH₃)₃SnCl + AgSCN → (CH₃)₃SnNCS + AgCl(s)
The key advantage of this method is the precipitation of the silver halide (e.g., silver chloride), which is virtually insoluble in most common organic solvents like acetone, methanol, or chloroform. This precipitation acts as the thermodynamic driving force, pushing the reaction equilibrium to completion and resulting in high yields of the desired trimethyltin isothiocyanate. The solid silver halide can be easily removed by filtration, simplifying the purification of the final product. This type of reaction with silver salts is a well-established technique in organotin chemistry for the synthesis of various derivatives. um.edu.my
Table 1: Synthesis via Silver Thiocyanate Metathesis
| Reactant 1 | Reactant 2 | Solvent | Key Feature |
|---|---|---|---|
| Trimethyltin chloride | Silver thiocyanate | Acetone or Methanol | Precipitation of AgCl |
| Trimethyltin bromide | Silver thiocyanate | Ethanol (B145695) | Precipitation of AgBr |
An alternative to using silver salts is the reaction of trimethyltin halides with more economical alkali metal pseudohalides, such as potassium thiocyanate (KSCN) or sodium thiocyanate (NaSCN).
The reaction is represented as: (CH₃)₃SnCl + KSCN ⇌ (CH₃)₃SnNCS + KCl
While this method avoids the use of costly silver salts, it presents several challenges. A primary issue is that the reaction is often an equilibrium, meaning it may not proceed to completion. Furthermore, the alkali metal halide byproduct (e.g., potassium chloride) has some solubility in polar organic solvents, making its separation from the desired liquid or low-melting solid Stannane, (isothiocyanato)trimethyl- more difficult than the simple filtration used in the silver salt method. Purification typically requires more complex techniques, such as fractional distillation or crystallization, to isolate the product from the salt byproduct and any unreacted starting materials.
Precipitation-Based Synthesis from Solution
Precipitation-based synthesis is a powerful strategy that relies on the formation of an insoluble product to drive a reaction to completion. The synthesis of Stannane, (isothiocyanato)trimethyl- using silver thiocyanate is a prime example of this approach.
When solutions of trimethyltin chloride and silver thiocyanate are mixed in a suitable solvent, the strong affinity between silver(I) and chloride ions leads to the immediate formation of a stable, insoluble silver chloride precipitate. This effectively removes the chloride ions from the solution, preventing the reverse reaction and ensuring a quantitative conversion to trimethyltin isothiocyanate. The general applicability of this method is seen in the preparation of other organotin compounds where silver salts of anions like acetate (B1210297) or sulfate are used to react with organotin halides. electronicsandbooks.comum.edu.my The simplicity of separating the product by filtering off the solid byproduct makes this the preferred method when high purity and yield are desired.
Derivation from Organotin Oxides, Hydroxides, and Alkoxides
An important alternative synthetic route starts from organotin compounds containing a tin-oxygen bond, such as bis(trimethyltin) oxide ([(CH₃)₃Sn]₂O) or trimethyltin hydroxide (B78521) ((CH₃)₃SnOH). These compounds can react with an acidic source of the thiocyanate group to yield the desired product.
A convenient method involves the reaction of bis(trimethyltin) oxide with ammonium thiocyanate (NH₄SCN). In this reaction, the ammonium thiocyanate provides thiocyanic acid (HSCN) in situ, which then reacts with the organotin oxide in a manner analogous to an acid-base reaction.
Similarly, trimethyltin hydroxide can be used: (CH₃)₃SnOH + NH₄SCN → (CH₃)₃SnNCS + NH₃ + H₂O
These reactions are reversible, but can be driven to completion by the removal of the volatile byproducts, ammonia (B1221849) and water, often through azeotropic distillation with a suitable solvent like toluene. um.edu.my This synthetic pathway is particularly useful as bis(trimethyltin) oxide and trimethyltin hydroxide are readily available via the hydrolysis of trimethyltin halides. rjpbcs.com
Table 2: Synthesis from Organotin Oxides/Hydroxides
| Organotin Reactant | Thiocyanate Source | Byproducts | Driving Condition |
|---|---|---|---|
| Bis(trimethyltin) oxide | Ammonium thiocyanate | Ammonia, Water | Removal of byproducts |
| Trimethyltin hydroxide | Thiocyanic acid | Water | Removal of water |
Structural Characterization and Spectroscopic Investigations of Stannane, Isothiocyanato Trimethyl
Solid-State Structural Elucidations
The solid-state structure of Stannane (B1208499), (isothiocyanato)trimethyl-, also known as trimethyltin (B158744) isothiocyanate, reveals a fascinating deviation from simple molecular arrangements, adopting a polymeric form driven by intermolecular interactions. This structural complexity is crucial for understanding its chemical behavior and reactivity.
In the solid state, trimethyltin isothiocyanate does not exist as discrete, isolated molecules. Instead, it forms a polymeric structure characterized by zig-zag chains. rsc.org The fundamental units of the polymer are linked through the isothiocyanate group, which acts as a bridge between adjacent trimethyltin moieties. The trimethyltin groups themselves are reported to be nearly planar. rsc.org This polymeric nature is a common feature in the structural chemistry of organotin(IV) pseudohalides, where the pseudohalide anion facilitates the association of individual molecules. nih.goviucr.org
The formation of the polymeric chain is a direct consequence of the ambidentate nature of the isothiocyanate (NCS⁻) anion. nih.goviucr.org This ligand can coordinate to a metal center through either its nitrogen atom (isothiocyanate) or its sulfur atom (thiocyanate). iucr.org In the case of trimethyltin isothiocyanate, the NCS⁻ group acts as a bridging ligand, linking two neighboring tin atoms. rsc.org The coordination involves the nitrogen atom of the isothiocyanate group bonding to one tin center, while the sulfur atom of the same group forms a dative bond with an adjacent tin atom. rsc.orgresearchgate.net This bridging function results in a continuous chain described as –S···Sn–N=C=S···Sn–. rsc.org
The linkage within the polymeric chain is defined by intermolecular tin-sulfur (Sn-S) interactions. While the primary coordination to the tin atom is through the nitrogen of the isothiocyanate group, a weaker, longer-range interaction occurs between the sulfur atom and the next tin atom in the chain. iucr.orgresearchgate.net These interactions, though weaker than a formal covalent bond, are strong enough to cause the association of molecules into a chain-like arrangement. nih.govresearchgate.net This type of intermolecular bonding is a key feature in the supramolecular chemistry of organotin compounds, leading to the formation of extended structures with higher coordination numbers at the tin center. nih.goviucr.org
The Lewis acidity of the tin atom in trimethyltin isothiocyanate allows it to react with Lewis bases to form coordination adducts. nih.govrsc.org The formation of these adducts can disrupt the weaker tin-sulfur bonds that maintain the polymeric structure, resulting in the formation of discrete, monomeric complexes. nih.gov
When trimethyltin isothiocyanate reacts with 4,4-dimethylpyridine, a 1:1 monomeric adduct is formed. nih.gov In this adduct, the polymeric chain is broken, and the 4,4-dimethylpyridine ligand coordinates directly to the tin atom. The resulting complex, [Sn(CH₃)₃(NCS)(C₇H₁₀N₂)], has a well-defined molecular structure. nih.gov The crystal structure has been determined by X-ray diffraction, providing precise data on its geometry. nih.gov
Interactive Table 1: Crystal Data for the Trimethyltin(IV) Isothiocyanate–4,4-Dimethylpyridine Adduct nih.gov
| Parameter | Value |
|---|---|
| Formula | [Sn(CH₃)₃(NCS)(C₇H₁₀N₂)] |
| Molecular Weight | 344.04 |
| Crystal System | Monoclinic |
| a (Å) | 7.2026 (4) |
| b (Å) | 13.4736 (8) |
| c (Å) | 14.9785 (8) |
| β (°) | 93.792 (5) |
| Volume (ų) | 1450.41 (14) |
| Z | 4 |
In the Trimethyltin(IV) Isothiocyanate–4,4-Dimethylpyridine adduct, the coordination number of the tin(IV) atom increases from four (in a hypothetical monomer) or five (in the polymer) to five in the adduct. nih.govrsc.org The Sn(IV) atom exhibits a trans-C₃SnN₂ trigonal bipyramidal coordination geometry. nih.gov
In this arrangement:
The three methyl groups occupy the equatorial positions of the trigonal bipyramid. nih.govrsc.org
The axial positions are occupied by the nitrogen atom from the isothiocyanate ligand and the donor nitrogen atom from the 4,4-dimethylpyridine ligand. nih.gov
The tin atom is slightly displaced from the equatorial plane defined by the three methyl carbon atoms by 0.033 (4) Å, in the direction of the donor nitrogen atom of the 4,4-dimethylpyridine ring. nih.gov This distortion from an ideal trigonal bipyramidal geometry is common in such five-coordinate organotin(IV) complexes. nih.govnsf.gov
Spectroscopic Analyses
Infrared Spectroscopy
Infrared (IR) spectroscopy is a crucial analytical technique for elucidating the structure of Stannane, (isothiocyanato)trimethyl-, particularly for determining the bonding mode of the isothiocyanate ligand. The thiocyanate (B1210189) ion (SCN⁻) is an ambidentate ligand, meaning it can coordinate to a metal center through either the nitrogen atom (isothiocyanate, M-NCS) or the sulfur atom (thiocyanate, M-SCN), or it can act as a bridging ligand. The vibrational frequencies of the C-N and C-S bonds are sensitive to the mode of coordination.
In organotin compounds, the isothiocyanate group typically binds to the tin atom through the nitrogen atom. This N-coordination is identified by analyzing the positions of three principal vibrational bands: the intense asymmetric stretching vibration (νₐₛ(NCS)), the weaker symmetric stretching vibration (νₛ(NCS)), and the bending vibration (δ(NCS)).
For N-bonded isothiocyanates, the ν(CN) stretching frequency is typically observed at or above 2050 cm⁻¹. researchgate.net This is significantly higher than the frequency for the free thiocyanate ion. The C-S stretching vibration (ν(CS)) in N-bonded complexes appears in the range of 960-990 cm⁻¹. researchgate.net In contrast, S-bonded thiocyanates exhibit a ν(CN) band at a higher frequency and a ν(CS) band at a lower frequency (around 700 cm⁻¹). researchgate.net The crystal structure of trimethyltin isothiocyanate confirms a polymeric chain structure with bridging NCS groups, where each tin atom is coordinated to one nitrogen and one sulfur atom from adjacent molecules, resulting in a five-coordinate environment around the tin. rsc.org This bridging nature can influence the vibrational frequencies. Infrared evidence has been used to demonstrate the formation of tributyltin isothiocyanate, supporting the N-bonded structure in related trialkyltin compounds. researchgate.net
Table 1: Characteristic IR Frequencies for Isothiocyanate Bonding Modes
| Vibrational Mode | N-bonded (Isothiocyanate) | S-bonded (Thiocyanate) |
|---|---|---|
| ν(CN) | > 2050 cm⁻¹ | < 2050 cm⁻¹ |
| ν(CS) | 960 - 990 cm⁻¹ | 600 - 700 cm⁻¹ |
| δ(NCS) | ~470-490 cm⁻¹ | ~410-440 cm⁻¹ |
Note: These are general ranges and can vary depending on the specific compound and its physical state.
The coordination of other ligands to the tin center in organotin isothiocyanates can influence the electronic environment of the Sn-NCS bond and, consequently, the C-N stretching frequency. The ν(CN) stretching frequency is sensitive to the local electrostatic environment and hydrogen bonding. researchgate.net An increase in the electron-donating ability of the other ligands on the tin atom would be expected to increase the electron density on the tin, which could potentially be back-donated into the π* orbitals of the isothiocyanate ligand. This back-donation would strengthen the Sn-N bond and weaken the C-N bond, leading to a decrease in the ν(CN) stretching frequency.
Conversely, the coordination of electron-withdrawing ligands would decrease the electron density on the tin atom, reducing any potential back-donation and leading to a stronger C-N bond and a higher ν(CN) stretching frequency. The formation of complexes can lead to shifts in the C-N stretching band. researchgate.net For example, in pentacoordinated isothiocyanate iron(III) complexes, the stretching frequencies of the thiocyanate group are observed around 2014-2062 cm⁻¹, indicative of an N-bonded moiety. researchgate.net
Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹¹⁹Sn)
Multinuclear NMR spectroscopy is a powerful tool for the characterization of Stannane, (isothiocyanato)trimethyl- in solution. nih.gov
¹H NMR: The proton NMR spectrum of the trimethyltin group typically shows a single sharp resonance. The chemical shift of the methyl protons is influenced by the solvent and the concentration of the sample. rsc.org The spectrum also features satellite peaks due to coupling with the tin isotopes ¹¹⁷Sn and ¹¹⁹Sn. The magnitude of the two-bond coupling constant, ²J(¹¹⁹Sn-¹H), is typically around 50-60 Hz and provides information about the s-character of the Sn-C bonds and the coordination number of the tin atom. rsc.orghuji.ac.il
¹³C NMR: The ¹³C NMR spectrum shows a resonance for the methyl carbons and a resonance for the isothiocyanate carbon. The methyl carbon resonance also exhibits satellite peaks due to one-bond coupling with the tin isotopes, ¹J(¹¹⁹Sn-¹³C). nih.gov The value of this coupling constant is sensitive to the geometry at the tin center. The isothiocyanate carbon often displays a very broad signal, sometimes described as "near-silent," due to the structural flexibility and conformational dynamics of the NCS group. glaserchemgroup.comnih.gov This broadening is a general characteristic for many organic isothiocyanates. glaserchemgroup.com
¹¹⁹Sn NMR: Tin-119 is a spin-1/2 nucleus with a natural abundance of 8.59%, making ¹¹⁹Sn NMR a valuable technique for studying tin compounds. huji.ac.il The ¹¹⁹Sn chemical shift is highly sensitive to the coordination number and the nature of the substituents at the tin atom, covering a very wide range of over 5000 ppm. huji.ac.ilnorthwestern.edu For tetracoordinate trimethyltin compounds, the ¹¹⁹Sn chemical shifts are typically found in a specific range, and an increase in the coordination number to five or six generally results in a significant upfield shift (to more negative ppm values). The specific chemical shift for Stannane, (isothiocyanato)trimethyl- would depend on solvent effects and potential equilibria between different coordinated species in solution.
Table 2: Representative NMR Data for Trimethyltin Derivatives
| Nucleus | Parameter | Typical Value Range | Notes |
|---|---|---|---|
| ¹H | δ (ppm) | 0.2 - 0.6 | Dependent on solvent and concentration. rsc.org |
| ²J(¹¹⁹Sn-¹H) (Hz) | 49 - 61 | Indicative of the Sn-C bond character. rsc.org | |
| ¹³C | δ (ppm, -CH₃) | -9 to -2 | Dependent on solvent. nih.gov |
| ¹J(¹¹⁹Sn-¹³C) (Hz) | 300 - 400 | Sensitive to coordination geometry. nih.govrsc.org | |
| δ (ppm, -NCS) | ~130 | Often very broad and difficult to observe. glaserchemgroup.com | |
| ¹¹⁹Sn | δ (ppm) | +50 to -200 | Highly sensitive to coordination number and substituents. northwestern.edu |
Note: The values are approximate and can vary based on experimental conditions.
Mössbauer Spectroscopy in Organotin Isothiocyanates
¹¹⁹Sn Mössbauer spectroscopy is a technique that probes the nuclear environment of tin atoms and provides valuable information about their oxidation state, coordination number, and the symmetry of the electronic environment. shu.ac.uk The two primary parameters obtained from a Mössbauer spectrum are the isomer shift (IS or δ) and the quadrupole splitting (QS or ΔEₐ).
Isomer Shift (IS): The isomer shift is related to the s-electron density at the tin nucleus. Its value can help determine the oxidation state of tin (Sn(II) vs. Sn(IV)). For organotin(IV) compounds like Stannane, (isothiocyanato)trimethyl-, the isomer shift values are typically in the range of 1.0 to 1.6 mm/s (relative to SnO₂). The IS is influenced by the electronegativity of the groups attached to the tin atom.
Quadrupole Splitting (QS): Quadrupole splitting arises from the interaction between the nuclear quadrupole moment of the ¹¹⁹Sn nucleus in its excited state and an asymmetric electric field gradient (EFG) at the nucleus. A non-zero QS value indicates a deviation from cubic symmetry (e.g., tetrahedral or octahedral) in the electronic environment around the tin atom. For a tetracoordinate trimethyltin compound with a tetrahedral geometry, a small QS might be expected. However, in the solid state, trimethyltin isothiocyanate has a five-coordinate, trigonal bipyramidal geometry due to intermolecular bridging. rsc.org This lower symmetry environment results in a significant electric field gradient and a large quadrupole splitting value, typically greater than 3.0 mm/s. The magnitude of the QS can be used to infer the coordination geometry of the tin atom. researchgate.net
Table 3: Typical Mössbauer Parameters for Organotin(IV) Compounds
| Parameter | Typical Value Range (mm/s vs. SnO₂) | Information Provided |
|---|---|---|
| Isomer Shift (IS) | 1.0 - 1.6 | Oxidation state, s-electron density at the nucleus. |
| Quadrupole Splitting (QS) | > 3.0 for 5-coordinate | Symmetry of the electronic environment, coordination geometry. |
Note: These values are characteristic for five-coordinate triorganotin(IV) compounds.
Computational Chemistry Approaches
Computational chemistry methods, particularly density functional theory (DFT), have become powerful tools for investigating the structural, electronic, and spectroscopic properties of organometallic compounds, including organotin isothiocyanates. These approaches can complement experimental data and provide deeper insights into bonding and reactivity.
Theoretical calculations can be used to:
Predict Molecular Geometries: Optimize the molecular structure of Stannane, (isothiocyanato)trimethyl- in the gas phase or with solvent models, providing bond lengths and angles that can be compared with experimental data from X-ray crystallography. rsc.org
Calculate Spectroscopic Parameters:
Vibrational Frequencies: Compute the IR spectrum to aid in the assignment of experimental vibrational bands, such as the characteristic ν(CN) and ν(CS) modes, and to confirm the N-bonded nature of the isothiocyanate ligand.
NMR Chemical Shifts and Coupling Constants: Predict ¹H, ¹³C, and ¹¹⁹Sn chemical shifts and coupling constants. These calculations can help in understanding the trends observed experimentally and in assigning resonances.
Analyze Electronic Structure and Bonding: Investigate the nature of the Sn-N and Sn-C bonds through methods like Natural Bond Orbital (NBO) analysis. This can provide information on bond orders, atomic charges, and orbital interactions, helping to explain the observed spectroscopic properties.
Model Reaction Mechanisms: While not strictly structural characterization, computational studies can explore potential reaction pathways, such as ligand exchange or association/dissociation equilibria in solution, which can influence the observed spectroscopic data. Computational docking studies have been used to investigate the interaction of other isothiocyanates with biological targets. nih.gov
By combining experimental spectroscopic data with high-level computational studies, a comprehensive understanding of the structure and bonding in Stannane, (isothiocyanato)trimethyl- can be achieved.
Molecular Modeling of Structural Features
The molecular structure of Stannane, (isothiocyanato)trimethyl- in the solid state has been elucidated through single-crystal X-ray diffraction. researchgate.netnih.gov These studies reveal a polymeric chain structure rather than discrete monomeric units.
Key structural features identified are:
Coordination at Tin: The tin atom is five-coordinate, adopting a distorted trigonal bipyramidal geometry. The three methyl groups occupy the equatorial positions, forming a nearly planar (CH₃)₃Sn moiety. The nitrogen atom of the isothiocyanate group and a sulfur atom from an adjacent molecule occupy the axial positions.
Polymeric Chains: The molecules self-assemble into infinite zig-zag chains extending along the crystallographic axis. nih.gov This chaining occurs through intermolecular Sn···S interactions, where the sulfur atom of one molecule coordinates to the tin atom of the next.
Isothiocyanate Linkage: The Sn-N=C=S linkage is essentially linear, and the chains are bent only at the sulfur atom. researchgate.netnih.gov This arrangement is crucial in the formation of the extended polymeric structure.
Molecular models based on this crystallographic data provide a visual representation of the compound's architecture, highlighting the planarity of the trimethyltin group and the nature of the intermolecular bridging that dictates the crystal packing.
Table 1: Selected Interatomic Distances and Angles for Stannane, (isothiocyanato)trimethyl-
| Parameter | Value | Reference |
| Sn-N distance | ~2.15 Å | nih.gov |
| Sn-C (mean) distance | ~2.13 Å | nih.gov |
| Sn···S distance | ~2.95 Å | nih.gov |
| N-C distance | ~1.15 Å | nih.gov |
| C-S distance | ~1.63 Å | nih.gov |
| C-Sn-C (mean) angle | ~119° | nih.gov |
| N-Sn-C (mean) angle | ~95° | nih.gov |
Note: The values are approximate and derived from early crystallographic studies. More recent computational modeling could provide further refinement.
Density Functional Theory (DFT) Studies on Electronic Structure
While specific Density Functional Theory (DFT) studies exclusively focused on Stannane, (isothiocyanato)trimethyl- are not extensively available in the public domain, the electronic structure can be inferred from DFT calculations performed on analogous trimethyltin(IV) compounds. researchgate.net DFT is a powerful computational method for investigating the electronic properties of molecules, including the distribution of electron density, molecular orbital energies, and the nature of chemical bonds.
For a molecule like trimethyltin isothiocyanate, DFT calculations would typically involve:
Geometry Optimization: Starting with the crystallographic coordinates, the molecular geometry is optimized to find the lowest energy conformation. This allows for a comparison between the theoretical and experimental structures.
Molecular Orbital Analysis: The energies and compositions of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. In organotin compounds, the HOMO is often associated with the tin-carbon bonds or lone pairs on the ligand, while the LUMO can be centered on the tin atom or the ligand's π* orbitals.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding interactions, including the charge distribution on each atom and the nature of the Sn-N, Sn-C, and N-C-S bonds. It can quantify the degree of covalent and ionic character in these bonds.
Based on studies of similar organotin compounds, it is expected that the isothiocyanate ligand would influence the electronic properties by withdrawing electron density from the tin center. The Sn-N bond would exhibit a significant degree of covalent character with some ionic contribution. The frontier molecular orbitals would likely be a mix of orbitals from the trimethyltin moiety and the isothiocyanate ligand, which is crucial for understanding its reactivity.
Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)
Direct Hirshfeld surface analysis studies on Stannane, (isothiocyanato)trimethyl- are not readily found in the literature. However, this technique has been successfully applied to other organotin(IV) complexes to visualize and quantify intermolecular interactions. nih.govnih.gov Hirshfeld surface analysis maps the electron distribution of a molecule within a crystal, providing a graphical representation of intermolecular contacts.
For Stannane, (isothiocyanato)trimethyl-, a Hirshfeld surface analysis would be expected to reveal the following key interactions:
Sn···S Interactions: As established by X-ray crystallography, the most significant directional intermolecular interaction is the coordination of the sulfur atom of one molecule to the tin atom of another. On a Hirshfeld surface mapped with dnorm, these would appear as distinct red regions, indicating contacts shorter than the van der Waals radii.
H···S/N Contacts: Weaker hydrogen bonding interactions between the hydrogen atoms of the methyl groups and the sulfur or nitrogen atoms of adjacent isothiocyanate ligands are also possible. These would appear as fainter red or white regions on the dnorm map.
The two-dimensional fingerprint plots derived from the Hirshfeld surface would quantify the relative contributions of these different interactions. For instance, the percentage of the surface corresponding to H···H, Sn···S, and H···S/N contacts could be determined, providing a comprehensive picture of the forces governing the supramolecular assembly of trimethyltin isothiocyanate in the solid state.
Reactivity and Coordination Chemistry of Stannane, Isothiocyanato Trimethyl
Lewis Acidity and Adduct Formation
Stannane (B1208499), (isothiocyanato)trimethyl-, also known as trimethyltin (B158744) isothiocyanate, exhibits significant Lewis acidity at the tin center, readily forming addition compounds with various donor ligands. The coordination number of the tin atom expands from four to five or six, leading to distinct stereochemical arrangements.
Interactions with Monodentate Ligands
With monodentate ligands, Stannane, (isothiocyanato)trimethyl- typically forms 1:1 adducts. These interactions highlight the electrophilic character of the tin atom and result in predictable coordination geometries.
Stannane, (isothiocyanato)trimethyl- reacts with monodentate ligands (L) containing oxygen or nitrogen donor atoms to form five-coordinate 1:1 adducts with the general formula Me₃Sn(NCS)·L. rsc.org These complexes adopt a trigonal-bipyramidal structure. rsc.org Infrared spectroscopy studies of these adducts show a significant shift in the C-N stretching vibration of the isothiocyanate group, which provides insights into the changes in bonding upon coordination.
| Adduct with Ligand (L) | C-N Stretch (cm⁻¹) | C-S Stretch (cm⁻¹) |
| Pyridine | 2055 | 842 |
| Quinoline | 2060 | 838 |
| Pyridine 1-oxide | 2050 | 855 |
| Quinoline 1-oxide | 2045 | 858 |
| Triphenylphosphine oxide | 2050 | 850 |
| Triphenylarsine oxide | 2050 | 850 |
| Data sourced from J. H. Holloway, et al., J. Chem. Soc. (A), 1967, 916. rsc.org |
In these five-coordinate trigonal-bipyramidal adducts, the three methyl groups are arranged in a planar or nearly planar configuration around the tin atom, occupying the equatorial positions. rsc.org The monodentate ligand and the nitrogen atom of the isothiocyanate group take up the axial positions. rsc.org This arrangement minimizes steric repulsion between the bulky methyl groups and the incoming ligand.
Behavior with Bidentate and Chelate Ligands
The interaction of Stannane, (isothiocyanato)trimethyl- with bidentate ligands reveals more complex and sometimes unexpected coordination behavior, which is highly dependent on the geometry and steric constraints of the ligand.
With the rigid, planar bidentate ligand 1,10-phenanthroline (phen), Stannane, (isothiocyanato)trimethyl- forms a six-coordinate complex, Me₃Sn(NCS),phen. rsc.org In this adduct, the 1,10-phenanthroline acts as a chelating ligand, with both nitrogen atoms coordinating to the tin center. This results in an expansion of the coordination sphere of the tin atom to accommodate the bidentate ligand.
Comparative Stability of Isothiocyanate Complexes versus Halide Analogs in Solution
The stability of complexes formed by organotin compounds is significantly influenced by the nature of the anionic ligand attached to the tin center. When comparing Stannane, (isothiocyanato)trimethyl- with its halide analogs, such as trimethyltin chloride, in solution, the isothiocyanate derivative is expected to form more stable adducts with Lewis bases. This is attributed to the greater acceptor strength of the tin atom when bonded to the isothiocyanate group compared to a halide.
Studies on related diorganotin systems provide strong evidence for this trend. A comparison of the stability constants for 2,2'-bipyridyl adducts of diorganotin di-isothiocyanates and dichlorides in benzene and toluene solutions showed that the di-isothiocyanates are substantially better acceptors, by factors of approximately 500. rsc.org The thermodynamic parameters for the formation of these adducts underscore this enhanced stability. rsc.org
The formation of these complexes is an exothermic process, as indicated by the negative enthalpy values, and leads to a more ordered system, as shown by the negative entropy values. rsc.orgiosrjournals.org The larger negative enthalpy of formation for the isothiocyanate adducts indicates stronger bonding within the complex. rsc.org A complex is generally considered stable if the logarithm of its stability constant (log β) is greater than 8.
Table 1: Thermodynamic Data for Adduct Formation of Diorganotin Compounds in Benzene rsc.org
| Compound | Adduct | –ΔH (kcal/mol) | –ΔS (cal/mol·K) |
|---|---|---|---|
| Butyl₂Sn(NCS)₂ | Butyl₂Sn(NCS)₂,bipy | 16.8 | 38.2 |
| Octyl₂Sn(NCS)₂ | Octyl₂Sn(NCS)₂,bipy | 17.2 | 38.4 |
| Octyl₂SnCl₂ | Octyl₂SnCl₂,bipy | 12.7 | 34.8 |
Data for 2,2′-bipyridyl (bipy) adducts.
Based on these findings, it can be inferred that Stannane, (isothiocyanato)trimethyl- is a stronger Lewis acid than its corresponding halide analogs, leading to the formation of thermodynamically more stable complexes with donor ligands in solution.
Polymerization and Supramolecular Assembly
Investigation of Polymeric Structure in the Solid State
The solid-state structure of Stannane, (isothiocyanato)trimethyl-, as determined by single-crystal X-ray diffraction, is not monomeric but rather a coordination polymer. rsc.orgrsc.orgwikipedia.org This technique reveals the three-dimensional arrangement of atoms within a crystal by analyzing the diffraction pattern of an X-ray beam. nih.govlibretexts.org
The crystal structure analysis shows that the tin atom is five-coordinate, adopting a trigonal bipyramidal geometry. rsc.org The three methyl groups are arranged in a nearly planar fashion around the tin atom, occupying the equatorial positions. The axial positions are occupied by the nitrogen atom of one isothiocyanate group and the sulfur atom of an adjacent molecule. rsc.orgrsc.org
This arrangement results in the formation of infinite zig-zag chains with the repeating unit -S···Sn-N=C=S- extending through the crystal lattice. rsc.orgrsc.org The isothiocyanate group acts as a bridging ligand between tin centers. The Sn-N=C=S skeleton is essentially linear, but the polymer chain is bent at the sulfur atom. rsc.org This bridging interaction, where the sulfur atom of one molecule coordinates to the tin atom of the next, is a key feature of its solid-state structure.
Table 2: Selected Structural Features of Solid Stannane, (isothiocyanato)trimethyl- rsc.org
| Feature | Description |
|---|---|
| Coordination Number of Sn | 5 |
| Geometry around Sn | Trigonal bipyramidal |
| Bridging Ligand | Isothiocyanate (NCS⁻) |
| Supramolecular Structure | 1D zig-zag polymer chain |
| Chain Skeleton | -S···Sn-N=C=S- |
| Trimethyltin Group | Nearly planar, occupying equatorial sites |
Strategies for Supramolecular Architecture Formation
The polymeric chain of Stannane, (isothiocyanato)trimethyl- is a prime example of supramolecular assembly driven by coordination bonds. The formation of such architectures can be understood through several strategic approaches in coordination chemistry. nih.gov
The structure of this compound exemplifies the "weak-link" approach, where strong, covalent bonds and weaker, non-covalent interactions work in concert to build a larger assembly. nih.gov Here, the robust covalent Sn-N bond defines the primary coordination, while the significantly weaker Sn···S intermolecular interaction acts as the "link" that directs the self-assembly of individual molecules into an ordered one-dimensional polymer.
Furthermore, the "directional-bonding" strategy is evident. nih.gov The defined trigonal bipyramidal geometry preferred by the five-coordinate tin atom dictates the spatial orientation of the bridging isothiocyanate ligands, leading to the specific zig-zag conformation of the polymeric chain.
The nature of the organic substituents on the tin atom is also a critical factor in determining the final supramolecular architecture. While the methyl groups in Stannane, (isothiocyanato)trimethyl- lead to a 1D chain, altering these groups can result in different structures. For instance, the related compound diphenyltin(IV) diisothiocyanate forms a two-dimensional layered coordination polymer, demonstrating that steric and electronic modifications can be a powerful strategy for engineering novel supramolecular architectures. nih.gov The ambidentate nature of the thiocyanate (B1210189) ligand, capable of bridging metal centers in various modes (e.g., µ1,1, µ1,3, or µ1,1,3), provides further versatility in constructing diverse coordination polymers. nih.govmdpi.com
Reactions with Carbonyl and Thiocarbonyl Compounds
Insertion Reactions with Aminostannanes and Stannylamines
Isothiocyanates are known for their susceptibility to nucleophilic attack at the central carbon atom. This reactivity enables insertion reactions with compounds containing polar metal-element bonds, such as the Sn-N bond in aminostannanes and stannylamines. In a hypothetical reaction, the nitrogen atom of the aminostannane would act as a nucleophile, attacking the electrophilic carbon of the isothiocyanate group in Stannane, (isothiocyanato)trimethyl-.
This process would lead to the cleavage of the Sn-N bond of the aminostannane and the formation of new N-C and Sn-S (or Sn-N) bonds, resulting in the insertion of the -N=C=S moiety. The likely product would be a complex thiourea derivative where the tin atoms are bonded to the nitrogen and/or sulfur atoms of the newly formed backbone. While specific studies on Stannane, (isothiocyanato)trimethyl- in this context are not detailed in the provided literature, this reaction pathway is a well-established reactivity pattern for isothiocyanates and organotin amines.
Cycloaddition Reactions (Conceptual Extension from Related Isothiocyanates)
Cycloaddition reactions are a powerful tool in organic synthesis for the construction of heterocyclic rings and represent a significant class of reactions for isothiocyanates. mdpi.comchemrxiv.org Although specific examples involving Stannane, (isothiocyanato)trimethyl- are conceptual, its reactivity can be predicted based on the extensive chemistry of other isothiocyanates.
One of the most common reaction types is the [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition. researchgate.netmdpi.comnih.gov In this conceptual framework, the C=N or C=S bond of the isothiocyanate group can act as a dipolarophile, reacting with a 1,3-dipole such as a nitrone or an azide (B81097). This would lead to the formation of five-membered heterocyclic rings. For instance, reaction with a carbonyl ylide could conceptually yield a thiazolidine derivative. The reactivity of the isothiocyanate is often enhanced by an adjacent electron-withdrawing group, a role the trimethylstannyl group could potentially play. arkat-usa.org
Additionally, isothiocyanates can participate in [2+4] cycloaddition reactions, where the C=S bond acts as a dienophile, reacting across a conjugated diene. acs.orgnih.gov Conceptually, Stannane, (isothiocyanato)trimethyl- could react with a suitable diene or a heterodienic system involving carbonyl or thiocarbonyl compounds to form six-membered rings. These conceptual pathways, drawn from the known reactivity of a wide range of organic and organometallic isothiocyanates, suggest a rich potential for Stannane, (isothiocyanato)trimethyl- in the synthesis of novel organotin-substituted heterocycles. researchgate.net
Advanced Applications and Research Potential of Stannane, Isothiocyanato Trimethyl
Catalytic Applications in Polymer Chemistry
Organotin compounds are well-established as highly effective catalysts in several polymerization reactions. gelest.comacs.org The catalytic activity of Stannane (B1208499), (isothiocyanato)trimethyl- is primarily attributed to the tin atom, which can coordinate with reactants to facilitate bond formation.
Acceleration of Organic Polyisocyanate and Polyester Reactions
Organotin compounds, including methyltin variants, are effective catalysts for high-temperature esterification and polyesterification reactions. patexia.com They are known to significantly reduce reaction times in the synthesis of polyesters derived from polyhydric alcohols and polycarboxylic acids. google.comgoogleapis.com The mechanism generally involves the coordination of the tin atom with the hydroxyl group of an alcohol, activating it for reaction. gelest.com In polyesterification, organotin catalysts are valued for improving product color and thermal stability by minimizing undesirable side reactions, even at temperatures exceeding 225°C. patexia.comresearchgate.net
Similarly, in reactions involving organic polyisocyanates, organotin compounds demonstrate superior catalytic activity compared to other catalysts like tertiary amines. google.com They accelerate the reaction between the isocyanate group (-NCO) and compounds with reactive hydrogen atoms, such as alcohols, to form urethane (B1682113) linkages. gelest.com
Utility in Polyurethane Synthesis
The formation of polyurethanes, which involves the reaction of a polyisocyanate with a polyol, is a major application for organotin catalysts. gelest.comgoogle.com Compounds like Stannane, (isothiocyanato)trimethyl- are part of a class of catalysts that are highly efficient in promoting the isocyanate-hydroxyl reaction. acs.orgresearchgate.net Both diorganotin and other organotin compounds are used commercially for this purpose. gelest.comgoogle.com The catalyst's role is crucial, especially when dealing with less reactive aliphatic isocyanates, where acceleration of the urethane formation is necessary to achieve desired curing times and material properties. rsc.org The versatility and efficiency of organotin catalysts have made them a staple in the production of a wide array of polyurethane products, from foams to coatings and elastomers. gelest.comborchers.com
Table 1: Catalytic Roles in Polymer Chemistry
| Polymer Type | Reaction | Role of Organotin Catalyst |
|---|---|---|
| Polyester | Polycondensation of polyols and polycarboxylic acids. | Accelerates esterification and transesterification; improves color and thermal stability. patexia.comresearchgate.net |
| Polyurethane | Addition reaction of polyisocyanates and polyols. | Catalyzes the formation of urethane linkages, especially with less reactive aliphatic isocyanates. gelest.comrsc.org |
Role as a Precursor in Organic Synthesis
The isothiocyanate (-N=C=S) group is a highly versatile functional group in organic synthesis, known for its reactivity with a wide range of nucleophiles and its participation in cycloaddition reactions. mdpi.com This reactivity allows Stannane, (isothiocyanato)trimethyl- to serve as a valuable precursor for the synthesis of diverse heterocyclic structures.
Synthesis of Various Heterocyclic Compounds (General Isothiocyanate Reactivity)
Isothiocyanates are key building blocks for a multitude of heterocyclic compounds. Their electrophilic carbon atom readily reacts with nucleophiles, leading to the formation of various five- and six-membered rings. For example, reactions with compounds containing amino and hydroxyl or thiol groups can lead to the formation of oxazolidines, thiazolidines, and related heterocycles. The versatility of the isothiocyanate group makes it a staple in synthetic strategies aimed at producing novel molecular frameworks for applications in medicinal chemistry and materials science.
Formation of Thiosemicarbazides and Mercapto-Triazoles (General Isothiocyanate Reactivity)
A prominent application of isothiocyanates in heterocyclic synthesis is the preparation of thiosemicarbazides and their subsequent conversion to triazoles. The general two-step process is as follows:
Formation of Thiosemicarbazides: Isothiocyanates react readily with hydrazine (B178648) derivatives through a nucleophilic addition mechanism. The nitrogen atom of the hydrazine attacks the electrophilic carbon of the isothiocyanate group to form a substituted thiosemicarbazide (B42300).
Cyclization to Mercapto-Triazoles: The resulting thiosemicarbazide can then undergo intramolecular cyclization to form a 1,2,4-triazole (B32235) ring. This cyclization is typically achieved by heating in an acidic or alkaline medium. In an alkaline medium, the reaction generally yields 3-mercapto-1,2,4-triazoles (or their tautomeric thione form).
This well-established reaction sequence provides a reliable route to highly functionalized 1,2,4-triazole systems, which are common scaffolds in pharmaceutically active compounds.
Table 2: Synthesis of Heterocycles from Isothiocyanates
| Reactant | Intermediate Product | Final Heterocyclic Product |
|---|---|---|
| Hydrazine Derivative | Thiosemicarbazide | 1,2,4-Triazole-3-thione / 3-Mercapto-1,2,4-triazole |
| Amino-alcohols/thiols | Thiourea Derivative | Oxazolidine / Thiazolidine |
Research into Biomedical Potential
The biomedical potential of Stannane, (isothiocyanato)trimethyl- is a subject of research interest, stemming from the known biological activities of both organotin compounds and isothiocyanates.
Organotin compounds, in general, have been extensively studied for their biological effects, with research highlighting their potential as antiproliferative and antitumor agents. capes.gov.brnih.govresearchgate.netsysrevpharm.org The activity of these compounds is often related to the organic groups attached to the tin atom. sysrevpharm.orguu.nl Triorganotin compounds, the class to which Stannane, (isothiocyanato)trimethyl- belongs, often exhibit significant biological activity, including antimicrobial and antifungal properties. nih.gov Research into various organotin complexes has shown they can induce apoptosis in cancer cell lines, indicating potential for development as therapeutic agents. mdpi.comresearchgate.net
Separately, the isothiocyanate group is found in many naturally occurring compounds and is known for a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. nih.govnih.gov The dual nature of Stannane, (isothiocyanato)trimethyl-, containing both a biologically active organotin component and a versatile isothiocyanate group, makes it a compound of interest for further investigation into its potential therapeutic applications and mechanisms of action.
Exploration of Anticancer Properties within Organotin Isothiocyanate Derivatives
Organotin compounds, a class of organometallic chemicals, have garnered significant interest for their potential applications in oncology. mdpi.comnih.gov Among these, triorganotin derivatives, in particular, have demonstrated cytotoxic properties against a number of tumor cell lines. mdpi.comnih.gov Research into organotin isothiocyanates has revealed promising anticancer activity, suggesting their potential in the development of novel therapeutic agents. mdpi.comrdd.edu.iq Studies have shown that these compounds can be more effective than some existing platinum-based drugs, exhibiting high selectivity toward various cancer cell lines and potentially lower toxicity. nih.gov The anticancer effects of organotin isothiocyanates are attributed to their ability to induce cell death and inhibit cell proliferation through various molecular mechanisms. mdpi.comnih.govmdpi.com
Modulatory Effects on Cellular Processes
Organotin isothiocyanate derivatives exert their anticancer effects by modulating several key cellular processes. Research on triorganotin isothiocyanates, such as tributyltin isothiocyanate (TBT-ITC) and triphenyltin (B1233371) isothiocyanate (TPT-ITC), has shown they can slow down the migration of triple-negative breast carcinoma cells. nih.gov This effect is linked to the down-regulation of CD44, a cell-surface glycoprotein (B1211001) involved in cell adhesion and migration. nih.gov
Furthermore, these compounds have demonstrated the ability to induce DNA damage in cancer cells. mdpi.com A comet assay, a technique used to detect DNA damage, revealed that treatment with TBT-ITC and TPT-ITC led to increasing levels of DNA damage in human breast carcinoma cell lines. mdpi.com The induction of DNA damage is a critical mechanism underlying the cytotoxicity of many anticancer agents. rdd.edu.iq In addition to affecting DNA integrity, these derivatives can trigger apoptosis, or programmed cell death, a crucial process for eliminating cancerous cells. mdpi.commdpi.com The apoptotic pathway can be initiated through the mitochondrial intrinsic pathway, a common mechanism for organotin compounds. nih.gov
Immunomodulatory properties have also been observed. For instance, TBT-ITC was found to be potent in lowering the expression of PD-L1, an immune checkpoint protein, in MDA-MB-231 breast cancer cells. nih.gov By attenuating PD-L1 expression, these compounds could potentially enhance the immune system's ability to recognize and attack tumor cells. nih.gov
Agonism of Nuclear Retinoid X Receptors (RXR)
A significant aspect of the mechanism of action for certain triorganotin compounds is their function as agonists for nuclear retinoid X receptors (RXR). mdpi.comresearchgate.net RXRs are ligand-inducible transcription factors that play crucial roles in regulating cell differentiation, proliferation, and death. researchgate.netnih.gov They form dimers with themselves (homodimers) or with other nuclear receptors (heterodimers), such as peroxisome proliferator-activated receptors (PPARs) and retinoic acid receptors (RARs), to control the expression of target genes. nih.govmdpi.com
Triorganotin compounds, including isothiocyanate derivatives, can bind to the ligand-binding domain of RXR subtypes, acting as potent transcriptional activators. mdpi.comresearchgate.net This interaction with RXR signaling pathways is a key component of their biological and cytotoxic effects. mdpi.com The activation of RXR by these organotin compounds can influence the expression of genes that control critical cellular functions, contributing to their anticancer activity. researchgate.net For example, the effects of triorganotin isothiocyanates on vimentin, a protein involved in cell structure and migration, have been investigated in the context of their role as RXR ligands. researchgate.net
Investigation of Antimicrobial Activity in Related Organotin Compounds
Beyond their anticancer potential, organotin compounds have a well-documented history of biocidal activity, including potent antimicrobial effects against a wide spectrum of bacteria and fungi. nih.govresearchgate.net The effectiveness of these compounds is influenced by the number and type of organic groups attached to the tin atom. unila.ac.id Generally, triorganotin compounds (R₃SnX) exhibit the highest biological activity. nih.gov
Research has demonstrated that organotin(IV) complexes can be effective against both Gram-positive and Gram-negative bacteria. unila.ac.id For example, triphenyltin(IV) ethylisopropyldithiocarbamate showed very active antimicrobial activity, with significant inhibition zones against bacteria such as Bacillus cereus, Staphylococcus aureus, and Streptococcus mutans. jocpr.com In some cases, the minimum inhibitory concentration (MIC) values for this compound were lower than those of the conventional antibiotic streptomycin. jocpr.com The phenyl group attached to the tin atom is often associated with greater biological activity compared to aliphatic groups. unila.ac.id
The mechanism of antimicrobial action can involve altering the bacterial cell wall, inhibiting protein synthesis, or disrupting DNA/RNA replication. researchgate.net The strong activity of these compounds makes them candidates for the development of new antimicrobial agents to combat microbial infections and address the growing problem of antibiotic resistance. researchgate.netunila.ac.id
| Compound | Microorganism | Activity (MIC in μg/mL) | Reference Compound | Activity (MIC in μg/mL) |
|---|---|---|---|---|
| Triphenyltin(IV) ethylisopropyldithiocarbamate | Bacillus cereus | 0.39 | Streptomycin | 0.78 |
| Staphylococcus aureus | 0.12 | 0.20 | ||
| Streptococcus mutans | 0.12 | 0.39 |
Data derived from a study on organotin(IV) alkylisopropyldithiocarbamate compounds. jocpr.com
Contributions to Organometallic Material Science
In addition to their biological applications, organotin compounds, including stannanes, serve as valuable intermediates and building blocks in organometallic chemistry and material science. ontosight.aiontosight.ai Their utility stems from the reactivity of the carbon-tin bond, which can participate in a variety of chemical transformations. ontosight.ai
Stannanes are particularly important in cross-coupling reactions, such as the Stille coupling. ontosight.ai This reaction involves the palladium-catalyzed coupling of an organotin compound with an organic halide or triflate, enabling the formation of new carbon-carbon bonds. ontosight.ai This versatility is crucial for the synthesis of complex organic molecules and polymers. The ability to create specific, well-defined structures is fundamental to developing new materials with tailored electronic, optical, or mechanical properties. ontosight.aiontosight.ai Consequently, stannane derivatives are explored for their role in creating tin-based materials for applications in fields like optoelectronics. ontosight.ai
Future Research Directions for Stannane, Isothiocyanato Trimethyl
Development of Novel Coordination Modes and Ligand Scaffolds
The coordination chemistry of Stannane (B1208499), (isothiocyanato)trimethyl- provides a foundational platform for constructing new supramolecular structures and materials. In its solid state, the compound exhibits a polymeric chain structure where the tin atom is five-coordinate, featuring a nearly planar trimethyltin (B158744) group and bridging isothiocyanate ligands. rsc.orgrsc.org Research has shown it forms stable five-coordinate, trigonal-bipyramidal 1:1 adducts with various monodentate ligands. rsc.org Furthermore, with specific chelating ligands like 1,10-phenanthroline, it can achieve a six-coordinate state. rsc.org
Future research should systematically explore the reaction of Stannane, (isothiocyanato)trimethyl- with a wider array of ligand scaffolds. The isothiocyanate group is an ambidentate ligand, capable of binding through either the nitrogen or sulfur atom, or bridging multiple metal centers. wikipedia.org This versatility could be exploited to create novel coordination polymers. The development of ligands designed to enforce unusual coordination geometries or to link multiple stannane units in predictable ways could lead to materials with unique structural and electronic properties.
Key areas for future investigation include:
Multidentate Ligands: Exploring reactions with bidentate, tridentate, and macrocyclic ligands to create stable, discrete molecular complexes with higher coordination numbers and defined geometries.
Bridging Ligand Design: Synthesizing ligands that can bridge two or more stannane units, potentially forming one-dimensional chains, two-dimensional sheets, or three-dimensional metal-organic frameworks (MOFs).
Heterometallic Systems: Using Stannane, (isothiocyanato)trimethyl- as a building block in conjunction with other transition metals to form heterometallic complexes, leveraging the thiocyanate (B1210189) group's ability to bridge different metals. nih.gov
| Ligand (L) | Complex Stoichiometry | Proposed Geometry | Coordination Number | Reference |
|---|---|---|---|---|
| (none - solid state) | (Me₃SnNCS)ₙ | Polymeric Chain | 5 | rsc.orgrsc.org |
| Monodentate Ligands (e.g., Pyridine) | Me₃Sn(NCS)·L | Trigonal Bipyramidal | 5 | rsc.org |
| 1,10-Phenanthroline | Me₃Sn(NCS)·phen | Octahedral | 6 | rsc.org |
Advanced Spectroscopic and Computational Methodologies for Deeper Insight
Initial characterization of Stannane, (isothiocyanato)trimethyl- has relied on traditional techniques such as infrared (IR) and Mössbauer spectroscopy, which have been instrumental in confirming the N-bonded nature of the isothiocyanate group and the five-coordinate geometry of the tin center in the solid state. rsc.org However, to gain a more profound understanding of its electronic structure, bonding, and dynamic behavior, more advanced methodologies are required.
Future spectroscopic studies should include:
Multinuclear NMR Spectroscopy: In-depth ¹H, ¹³C, ¹⁵N, and ¹¹⁹Sn NMR studies in various solvents could provide detailed information on solution-state structures, ligand exchange dynamics, and the electronic influence of the -NCS group on the trimethyltin moiety.
Raman Spectroscopy: This technique can offer complementary vibrational data to IR spectroscopy, helping to elucidate subtle structural details and bonding characteristics, especially for solid-state samples. unizar-csic.es
X-ray Photoelectron Spectroscopy (XPS): XPS can provide direct information about the elemental composition and chemical oxidation states on the surface of materials derived from the compound. unizar-csic.es
In parallel, advanced computational studies are crucial for interpreting experimental data and predicting new properties. While density functional theory (DFT) has been applied to other organotin systems to study reaction mechanisms and structures, researchgate.netacs.org its application to Stannane, (isothiocyanato)trimethyl- and its derivatives is an open area.
Future computational approaches should focus on:
DFT Calculations: To model the geometric and electronic structures of the molecule and its coordination complexes, calculate vibrational frequencies to aid in the assignment of IR and Raman spectra, and predict NMR chemical shifts.
Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the compound in solution and the conformational flexibility of its coordination polymers.
Quantum Theory of Atoms in Molecules (QTAIM): To analyze the nature of the Sn-N, Sn-S, and other coordinate bonds in its various complexes, providing deeper insight into bonding interactions.
Targeted Synthetic Approaches for Tailored Reactivity
The classical synthesis of Stannane, (isothiocyanato)trimethyl- involves the reaction of trimethyltin chloride with a thiocyanate salt. While effective, this method offers limited scope for structural variation. Modern organic synthesis has produced a vast toolkit for the creation of isothiocyanates, which could be adapted to generate novel, functionalized stannane derivatives with tailored reactivity. rsc.orgmdpi.comnih.gov
Future synthetic research should explore methods such as:
One-Pot, Two-Step Procedures: Utilizing primary amines, carbon disulfide, and a desulfurizing agent to create isothiocyanates. researchgate.net This approach could be applied to amino-functionalized organostannanes to generate more complex structures.
Microwave-Assisted Synthesis: Employing microwave irradiation can dramatically reduce reaction times and improve yields in the synthesis of isothiocyanates, offering a more efficient route to new derivatives. nih.govmdpi.com
Sulfuration of Isocyanides: The reaction of organotin isocyanides with elemental sulfur provides a direct and often high-yielding route to the corresponding isothiocyanate, avoiding harsh reagents. mdpi.com
By incorporating functional groups onto the alkyl chains of the stannane core, it would be possible to create derivatives with specific properties, such as enhanced solubility, sites for secondary modification, or intrinsic catalytic activity.
| Synthetic Method | Key Reagents | Potential Advantage for Stannane Derivatives | Reference |
|---|---|---|---|
| Desulfurization of Dithiocarbamates | Primary Amine, CS₂, Desulfurizing Agent (e.g., DMT/NMM/TsO⁻) | Allows synthesis from a wide range of amino-stannane precursors. | researchgate.net |
| Microwave-Assisted Synthesis | Varies; often amine + CS₂ precursors | Rapid reaction times and potentially higher yields. | mdpi.com |
| Sulfuration of Isocyanides | Isocyanide, Elemental Sulfur (S₈) | High atom economy and mild, catalyst-free conditions. | mdpi.com |
| Tandem Staudinger/Aza-Wittig Reaction | Organic Azide (B81097), PPh₃, CS₂ | High yields and compatibility with various functional groups. | nih.gov |
Expanding Catalytic Versatility and Mechanistic Elucidations
Organotin compounds are widely used as catalysts in industrial processes, including polyurethane formation, silicone curing, and transesterification. lupinepublishers.comwikipedia.org They typically function as Lewis acids or participate in insertion reactions. lupinepublishers.comfrontiersin.org The catalytic potential of Stannane, (isothiocyanato)trimethyl- remains largely unexplored, representing a significant avenue for future research.
The presence of both a Lewis acidic tin center and a reactive isothiocyanate group suggests potential for unique catalytic activity. Research should be directed toward screening its efficacy in various organic transformations, including:
Urethane (B1682113) and Thiourethane Synthesis: Investigating its ability to catalyze the reaction of alcohols and amines with isocyanates and isothiocyanates, respectively.
Benzimidazole Synthesis: Exploring its use as a catalyst in the condensation of o-phenylenediamines with aldehydes, a reaction where other organotin compounds have shown promise. rsc.org
Oxidation Reactions: Assessing its activity in catechol oxidation and other relevant oxidation processes where organotin carboxylates have been found to be effective. preprints.org
For any observed catalytic activity, detailed mechanistic studies will be paramount. These investigations should employ a combination of kinetic analysis, in-situ spectroscopic monitoring (e.g., IR and NMR), and computational modeling to identify reaction intermediates, determine rate-limiting steps, and elucidate the precise role of the tin complex in the catalytic cycle. Understanding these mechanisms is key to optimizing catalyst performance and designing second-generation catalysts with enhanced activity and selectivity.
Further Exploration of Biological Interactions at the Molecular Level
Both organotin compounds and isothiocyanates are known to possess significant biological activity. Organotin compounds can exhibit high cytotoxicity and have been investigated as anticancer agents, often believed to exert their effects through interactions with DNA and proteins. frontiersin.orgnih.govrdd.edu.iq Separately, various organic isothiocyanates are known to induce apoptosis, inhibit enzymes, and deplete cellular glutathione (B108866) levels. oregonstate.edunih.gov
The combination of a trimethyltin moiety and an isothiocyanate group in a single molecule makes Stannane, (isothiocyanato)trimethyl- a compelling candidate for biological investigation. However, its specific molecular targets and mechanisms of action are unknown. Future research must move beyond simple cytotoxicity assays to a more nuanced, molecular-level exploration.
Key research questions to address include:
Protein Interactions: Does the compound covalently modify specific protein targets? The electrophilic carbon of the isothiocyanate group is a prime candidate for reacting with nucleophilic residues like cysteine on proteins. Identifying these protein targets via proteomics would be a critical step.
DNA Binding and Damage: How does the compound interact with DNA? Studies should clarify whether it acts as an intercalator, a groove binder, or if it can induce DNA cleavage, and how this interaction is influenced by the dual nature of the molecule. rdd.edu.iq
Enzyme Inhibition: Could the compound be a targeted inhibitor of specific enzymes? Many isothiocyanates are known enzyme inhibitors, and this is a promising area of investigation. oregonstate.edu
Endocrine Disruption Pathways: Certain organotins are known endocrine disruptors that can activate nuclear receptors like PPARγ. nih.gov Investigating whether Stannane, (isothiocyanato)trimethyl- engages with these or other signaling pathways is essential to understanding its full biological impact.
By employing techniques such as molecular docking, in-vitro enzyme assays, and cellular thermal shift assays (CETSA), researchers can begin to map the specific molecular interactions that underpin the biological activity of this intriguing compound.
Q & A
Basic Research Questions
Q. What established synthetic methods yield (isothiocyanato)trimethylstannane, and what parameters critically affect reaction efficiency?
- Methodological Answer : The compound is synthesized via an in situ trapping method using methyl isothiocyanate and chloro(trimethyl)stannane in THF. Key parameters include:
- Molar ratios : A 1:1 or 1:3 ratio of methyl isothiocyanate to chloro(trimethyl)stannane optimizes yield .
- Base selection : Lithium diisopropylamide (LDA) facilitates deprotonation and intermediate stabilization .
- Solvent control : THF ensures solubility and moderates reaction kinetics .
Q. Which spectroscopic techniques are prioritized for characterizing (isothiocyanato)trimethylstannane, and what diagnostic features are analyzed?
- Methodological Answer :
- FTIR spectroscopy : Focus on the bending dyad in the 600–850 cm⁻¹ range, where Sn-H and isothiocyanate (N=C=S) vibrations appear. High-resolution FTIR (e.g., 2.1 × 10⁻³ cm⁻¹) resolves overlapping bands .
- NMR spectroscopy : ¹¹⁹Sn NMR identifies tin environments, while ¹H/¹³C NMR confirms alkyl and isothiocyanate group integration .
Q. What safety protocols and storage conditions prevent decomposition of (isothiocyanato)trimethylstannane?
- Methodological Answer :
- Handling : Use inert-atmosphere gloveboxes to avoid hydrolysis. Personal protective equipment (PPE) includes nitrile gloves and splash goggles .
- Storage : Store at 2–8°C under argon or nitrogen, shielded from light to preserve Sn-C bond integrity .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts during in situ trapping synthesis?
- Methodological Answer :
- Temperature control : Maintain reactions at –78°C to suppress side reactions like Sn-C bond cleavage .
- Stoichiometric precision : Excess LDA (1.5–2 equiv) ensures complete deprotonation of methyl isothiocyanate .
- Workup strategies : Use cold quenching (e.g., dry ice/acetone) and chromatographic purification (silica gel, hexane/ethyl acetate) to isolate the product .
Q. How should researchers resolve contradictions in FTIR spectral assignments for stannane derivatives?
- Methodological Answer :
- Isotopic substitution : Compare spectra of ¹¹⁶SnH₄ vs. natural-abundance Sn to distinguish Sn-H vibrations from background noise .
- Ab initio calculations**: Pair experimental data with computational models (e.g., DFT) to validate bending mode assignments .
Q. What role does the isothiocyanate group play in modulating reactivity during cross-coupling reactions?
- Methodological Answer :
- Electronic effects : The electron-withdrawing isothiocyanate group enhances electrophilicity at tin, facilitating transmetallation in Stille couplings.
- Catalytic systems : Rhodium-diene catalysts (e.g., Rh–Bn-nbd*) improve yields in 1,4-additions with phenyl(trimethyl)stannane derivatives .
Q. What experimental designs assess the thermal stability of (isothiocyanato)trimethylstannane under varying conditions?
- Methodological Answer :
- Thermogravimetric analysis (TGA) : Measure decomposition onset temperatures under N₂ vs. O₂ atmospheres .
- Kinetic studies : Monitor Sn-C bond cleavage rates via ¹H NMR at elevated temperatures (50–100°C) .
Q. What mechanistic insights explain the reactivity of (isothiocyanato)trimethylstannane with electron-deficient olefins?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
